molecular formula C19H27N3O2 B3001502 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide CAS No. 953138-08-4

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Cat. No. B3001502
CAS RN: 953138-08-4
M. Wt: 329.444
InChI Key: QHHJOPINBSAKAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Drug Discovery and Development

This compound has shown potential in the realm of drug discovery, particularly as a scaffold for the development of new pharmacological agents. Its unique structure allows for the exploration of biological activity and the synthesis of novel compounds that could act as inhibitors or activators of specific biological pathways. For instance, derivatives of this compound could be designed to target protein kinases, which are crucial in cell signaling and have been implicated in various diseases, including cancer .

Medical Research

Lastly, the compound’s applications in medical research are vast. It could be used in the study of disease models, particularly for diseases where protein misfolding or aggregation is a key feature. Moreover, its potential as a lead compound in the development of new therapeutic agents for various diseases, including neurodegenerative disorders and cancers, is an area of significant interest .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-18(19(24)21-16-6-2-1-3-7-16)20-14-15-10-12-22(13-11-15)17-8-4-5-9-17/h1-3,6-7,15,17H,4-5,8-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHJOPINBSAKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenyloxalamide

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